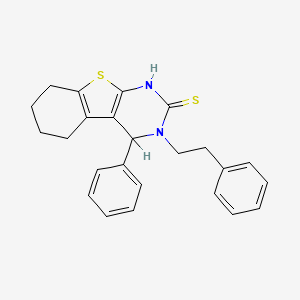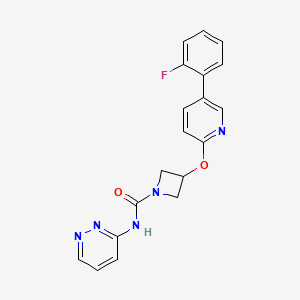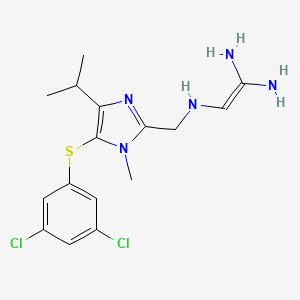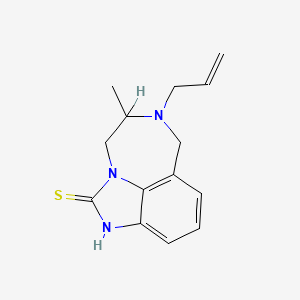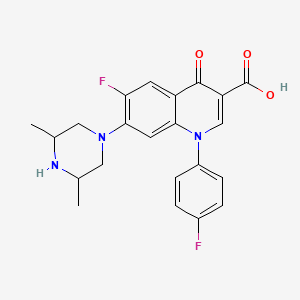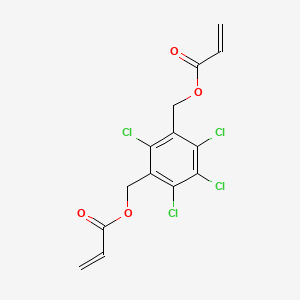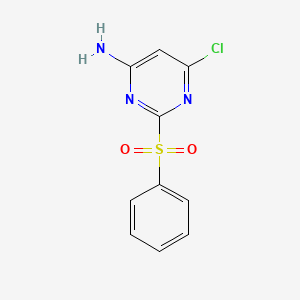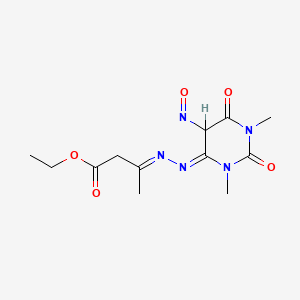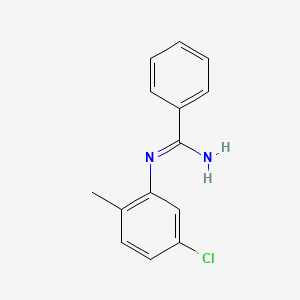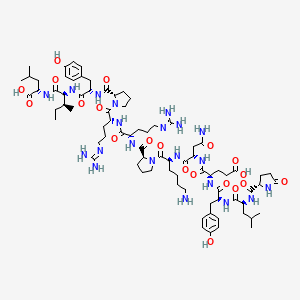
4-(((4-Amino-9,10-dihydro-9,10-dioxo-1-anthryl)amino)sulphonyl)toluene-3-sulphonic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(((4-Amino-9,10-dihydro-9,10-dioxo-1-anthryl)amino)sulphonyl)toluene-3-sulphonic acid: is a complex organic compound that features an anthracene core with amino and sulphonyl functional groups. This compound is known for its applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(((4-Amino-9,10-dihydro-9,10-dioxo-1-anthryl)amino)sulphonyl)toluene-3-sulphonic acid typically involves multiple steps:
Nitration and Reduction: The anthracene core is first nitrated to introduce nitro groups, which are then reduced to amino groups.
Sulphonation: The amino-anthracene derivative undergoes sulphonation to introduce sulphonyl groups.
Coupling Reaction: The sulphonated amino-anthracene is then coupled with toluene-3-sulphonic acid under specific conditions to form the final compound.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, often using continuous flow reactors to enhance yield and purity. The reaction conditions are carefully controlled to ensure the desired product is obtained with minimal by-products.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino and anthracene moieties.
Reduction: Reduction reactions can occur at the sulphonyl groups, converting them to sulphonamide derivatives.
Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under acidic or basic conditions.
Major Products:
Oxidation: Products include quinones and other oxidized derivatives.
Reduction: Products include sulphonamides and reduced anthracene derivatives.
Substitution: Products vary depending on the substituents introduced, such as halogenated or alkylated derivatives.
科学的研究の応用
Chemistry:
- Used as a precursor in the synthesis of dyes and pigments.
- Acts as a reagent in organic synthesis for introducing sulphonyl and amino groups.
Biology:
- Investigated for its potential as a fluorescent probe in biological imaging.
- Studied for its interactions with biomolecules such as proteins and nucleic acids.
Medicine:
- Explored for its potential therapeutic applications, including anti-cancer and anti-inflammatory properties.
- Used in the development of diagnostic agents.
Industry:
- Utilized in the production of specialty chemicals and materials.
- Employed in the formulation of advanced materials with specific properties.
作用機序
The compound exerts its effects through various mechanisms:
Molecular Targets: It interacts with specific proteins and enzymes, modulating their activity.
Pathways Involved: It can influence signaling pathways related to cell growth, apoptosis, and inflammation.
Fluorescent Properties: Its anthracene core allows it to act as a fluorescent probe, enabling visualization of biological processes.
類似化合物との比較
- 4-(((4-Amino-9,10-dihydro-9,10-dioxo-1-anthryl)amino)phenoxy)ethanol
- 4-(((4-Amino-9,10-dihydro-9,10-dioxo-1-anthryl)amino)phenyl)methanol
Uniqueness:
- The presence of both sulphonyl and toluene-3-sulphonic acid groups makes it unique compared to similar compounds.
- Its specific functional groups confer distinct chemical reactivity and biological activity.
特性
CAS番号 |
71411-71-7 |
|---|---|
分子式 |
C21H16N2O7S2 |
分子量 |
472.5 g/mol |
IUPAC名 |
2-[(4-amino-9,10-dioxoanthracen-1-yl)sulfamoyl]-5-methylbenzenesulfonic acid |
InChI |
InChI=1S/C21H16N2O7S2/c1-11-6-9-16(17(10-11)32(28,29)30)31(26,27)23-15-8-7-14(22)18-19(15)21(25)13-5-3-2-4-12(13)20(18)24/h2-10,23H,22H2,1H3,(H,28,29,30) |
InChIキー |
JHWMOBMLOQRENP-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)NC2=C3C(=C(C=C2)N)C(=O)C4=CC=CC=C4C3=O)S(=O)(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


